3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one
Description
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one is a pyrazole derivative with the molecular formula C₁₄H₂₁N₃O₃ and a molecular weight of 279.34 g/mol (CAS No. 1006320-23-5) . Its structure comprises a pyrazole ring substituted with acetyl and methyl groups at the 4-, 3-, and 5-positions, linked to a morpholine moiety via a propan-1-one backbone.
Properties
IUPAC Name |
3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-14(12(3)18)11(2)17(15-10)5-4-13(19)16-6-8-20-9-7-16/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRURGWUNEVJUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N2CCOCC2)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of acetyl and dimethyl groups. The final step involves the attachment of the morpholine ring through a propanone linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The acetyl and dimethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Structure
The compound features a pyrazole ring substituted with an acetyl group and a morpholine ring, which contributes to its biological activity. The structural diversity allows it to interact with various biological targets.
Antiparasitic Activity
Recent studies have highlighted the potential of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one as an antiparasitic agent. It has been evaluated against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant potency in inhibiting the growth of this parasite in vitro, suggesting its potential as a lead compound for drug development against parasitic infections .
Mechanism of Action Studies
Research into the mechanism of action for similar compounds indicates that they may interact with specific protein targets involved in cell signaling pathways. For instance, studies have suggested that the compound could inhibit kinases or other enzymes crucial for parasite survival and proliferation . Understanding these mechanisms will be vital for optimizing the compound's efficacy and selectivity.
Synthetic Pathways
The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one typically involves multi-step organic reactions starting from readily available precursors. The synthetic route can be optimized to enhance yield and purity.
Related Compounds
Several derivatives of this compound have been synthesized to explore structure-activity relationships (SAR). Modifications to the pyrazole or morpholine rings can significantly influence biological activity and pharmacokinetic properties .
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Antiparasitic | Effective against T. brucei |
| Compound B | Anticancer | Inhibits cell proliferation in vitro |
| Compound C | Antimicrobial | Broad-spectrum activity observed |
Case Study 1: Antiparasitic Efficacy
In a recent study, researchers tested the efficacy of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one against T. brucei in vitro. The results showed an EC50 value indicating potent inhibition compared to standard treatments . Further investigations into pharmacokinetics revealed that modifications could enhance bioavailability.
Case Study 2: Structure Optimization
Another study focused on optimizing the structure of similar pyrazole derivatives to improve selectivity and reduce toxicity. By altering substituents on the morpholine ring, researchers identified compounds with improved therapeutic indices while maintaining antiparasitic activity .
Mechanism of Action
The mechanism of action of 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity, specificity, and effects on cellular processes are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one, differing in substituents, molecular weight, and reported applications:
Structural and Molecular Comparisons
Key Differences and Implications
Core Structure: The target compound and 3-(3-Chloroanilino)...propan-1-one feature a fully unsaturated pyrazole ring, whereas 1-[5-(2-Furyl)...propan-1-one is a dihydro-pyrazole (pyrazoline), reducing aromaticity and altering electronic properties.
Substituent Effects: The morpholino group in the target compound and 3-(1-(Di-tert-butylphosphino)...propan-1-one enhances hydrophilicity, contrasting with the lipophilic chloro-anilino group in . The acetyl group in the target compound may engage in hydrogen bonding, unlike the phosphine-indolyl moiety in , which could stabilize metal coordination.
Crystallographic Data: 3-(3-Chloroanilino)...propan-1-one crystallizes in a monoclinic system (P2₁/c) with intermolecular hydrogen bonds (N–H···O), influencing packing density and stability.
Applications: Pyrazole derivatives like 3-(3-Chloroanilino)...propan-1-one are documented as coagulation factor Xa inhibitors , whereas phosphine-containing analogs (e.g., ) may serve as ligands in catalytic systems. The target compound’s applications remain unexplored in the literature provided.
Research Findings
- Bioactivity: Pyrazole derivatives with electron-withdrawing groups (e.g., chloro-anilino in ) show enhanced binding to biological targets like factor Xa, whereas morpholino-containing compounds may improve pharmacokinetics due to increased solubility.
- Synthetic Utility: The di-tert-butylphosphino-indolyl compound highlights the role of steric bulk in stabilizing metal-ligand complexes, a feature absent in the target compound.
Biological Activity
The compound 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one is a derivative of pyrazole and morpholine, known for its diverse biological activities. This article focuses on its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one typically involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrazole with morpholinopropanone under controlled conditions. The molecular structure can be characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming the presence of functional groups essential for its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated strong bactericidal effects against various strains, particularly Staphylococcus spp. and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Cytotoxicity
Studies have shown that 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one exhibits selective cytotoxicity towards cancer cells while sparing normal cells. For example, in vitro tests on human cancer cell lines have revealed that this compound induces apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. In animal models, it has been shown to reduce markers of inflammation, suggesting a possible role in treating inflammatory diseases .
The biological activity of 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-1-morpholinopropan-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cell survival in pathogens and cancer cells.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
